![molecular formula C16H18N4O B2567002 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide CAS No. 1173539-32-6](/img/structure/B2567002.png)
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide
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Overview
Description
“N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide” is a chemical compound with the molecular formula C16H18N4O . It is listed in several chemical databases and supplier lists .
Synthesis Analysis
The synthesis of cinnamamides, which includes “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide”, can be achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .Molecular Structure Analysis
The molecular structure of “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide” can be found in various chemical databases . The cinnamamide scaffold, which is present in this compound, is widely used in a number of natural products and acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .Chemical Reactions Analysis
The synthesis of cinnamamides involves the reaction of methyl cinnamates and phenylethylamines . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide” can be found in various chemical databases .Scientific Research Applications
Anticancer Research
(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide: exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
Anti-Inflammatory Properties
The compound’s structure suggests anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Preclinical studies have explored its effects on cytokine production and immune responses .
Neuroprotection and Neurodegenerative Diseases
Researchers have investigated the neuroprotective effects of this compound. It shows promise in preserving neuronal function and reducing oxidative stress. Its potential application extends to neurodegenerative diseases such as Alzheimer’s and Parkinson’s. However, more studies are necessary to validate its efficacy .
Antibacterial and Antifungal Activity
Laboratory experiments indicate that (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide possesses antibacterial and antifungal properties. It may inhibit the growth of certain pathogens, making it relevant for developing novel antimicrobial agents .
Cardiovascular Health
The compound’s cardiovascular effects are under investigation. It may impact blood pressure regulation, vascular function, and lipid metabolism. Researchers are exploring its potential as a cardiovascular protective agent .
Chemical Biology and Medicinal Chemistry
In the realm of chemical biology and medicinal chemistry, this compound serves as a valuable scaffold for designing derivatives with enhanced properties. Researchers modify its structure to optimize drug-like characteristics, bioavailability, and target specificity .
Synthetic Methodology and Organic Chemistry
The synthesis of (2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide involves interesting chemical transformations. Organic chemists study its reactivity, stereochemistry, and reaction mechanisms. Insights gained from its synthesis contribute to broader synthetic methodologies .
Mechanism of Action
While the specific mechanism of action for “N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide” is not mentioned in the search results, cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .
Safety and Hazards
properties
IUPAC Name |
(E)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-7-9-15(20-19-13)17-11-12-18-16(21)10-8-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,20)(H,18,21)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEZBMTUSUOQEP-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)NCCNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)cinnamamide |
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